molecular formula C9H12ClNO2S B5323814 N-(3-chlorobenzyl)ethanesulfonamide

N-(3-chlorobenzyl)ethanesulfonamide

Cat. No.: B5323814
M. Wt: 233.72 g/mol
InChI Key: URXXCXSKMURZLG-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)ethanesulfonamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a chlorobenzyl group linked to an ethanesulfonamide moiety, a functional group present in various pharmacologically active molecules . Sulfonamide derivatives are extensively investigated for their diverse biological activities and are common scaffolds in the design of enzyme inhibitors and receptor antagonists . This structural motif is found in compounds studied for their anti-proliferative properties against cancer cell lines, making such chemicals valuable tools for developing new therapeutic agents . Furthermore, the chlorobenzyl group is a common structural element in many drug discovery campaigns, contributing to molecular recognition and binding affinity within biological targets . Researchers utilize this compound and its analogs as key intermediates in synthetic chemistry to explore structure-activity relationships (SAR) and to create novel molecules for biological evaluation . Its applications are strictly confined to non-clinical laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-2-14(12,13)11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXXCXSKMURZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)ethanesulfonamide typically involves the reaction of 3-chlorobenzylamine with ethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzylamine+ethanesulfonyl chlorideThis compound+HCl\text{3-chlorobenzylamine} + \text{ethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chlorobenzylamine+ethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)ethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details on these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield a corresponding amine derivative.

Scientific Research Applications

N-(3-chlorobenzyl)ethanesulfonamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)ethanesulfonamide involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(3-chlorobenzyl)ethanesulfonamide with key analogs, emphasizing structural variations, physicochemical properties, and biological activities:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities Reference
This compound C₉H₁₁ClNO₂S (inferred) Ethanesulfonamide + 3-chlorobenzyl Hypothesized enzyme inhibition potential
N-(4-Chlorobenzyl)-pyrazol-4-yl derivative (6b) C₂₄H₂₁ClF₃N₃O₂S 4-Chlorobenzyl + pyrazole core Antitumor and radio-sensitizing effects
N-(5-Bromo-2-chlorophenyl)ethanesulfonamide C₈H₉BrClNO₂S Ethanesulfonamide + 5-bromo-2-chlorophenyl Predicted pKa: 6.99; high lipophilicity
N-(4-Morpholinomethylene)ethanesulfonamide (MESA) C₇H₁₄N₂O₃S Morpholine substituent Induces ferroptosis via NRF2 inhibition
N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide C₁₅H₁₄F₂NO₃S Difluorophenoxy + pyridinone moiety Anticancer activity (clinical candidate)

Key Observations:

Positional Isomerism : The 3-chlorobenzyl group in the target compound may confer distinct electronic and steric effects compared to the 4-chlorobenzyl analog (Compound 6b). For example, antitumor activity in 6b is linked to its pyrazole core and 4-chloro substitution , whereas the 3-chloro position might alter binding affinity in enzyme targets.

Halogen Effects: Bromine in N-(5-Bromo-2-chlorophenyl)ethanesulfonamide increases molecular weight (298.58 g/mol vs.

Functional Group Diversity: MESA’s morpholine group enables ferroptosis induction via NRF2 pathway modulation , while the difluorophenoxy group in ’s compound enhances metabolic stability in cancer therapeutics .

Synthesis Pathways : The target compound’s synthesis likely parallels methods in , where 3-chlorobenzyl bromide is used for alkylation, followed by sulfonamide coupling .

Research Findings and Implications

  • Anticancer Potential: Pyrazole-containing sulfonamides (e.g., Compound 6b) demonstrate radio-sensitizing effects, suggesting that the 3-chlorobenzyl variant might synergize with radiotherapy if optimized for tumor targeting .
  • Enzyme Inhibition : Ethanesulfonamide derivatives often inhibit enzymes like β-lactamases or kinases. The 3-chlorobenzyl group’s steric bulk could hinder or enhance substrate binding compared to smaller substituents (e.g., morpholine) .
  • Physicochemical Properties : Predicted pKa values (e.g., ~6.99 for ’s compound) indicate moderate acidity, influencing solubility and bioavailability. The 3-chlorobenzyl group may lower solubility compared to polar morpholine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-chlorobenzyl)ethanesulfonamide, and how can purity be ensured?

  • Methodology : The synthesis typically involves nucleophilic substitution between 3-chlorobenzylamine and ethanesulfonyl chloride. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to avoid by-products like N,N-disubstituted sulfonamides. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .
  • Validation : Use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS for molecular weight verification .

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction (e.g., Oxford Xcalibur Ruby Gemini diffractometer) is employed. Monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) are common for sulfonamides .
  • Key Data : Bond angles and torsion angles reveal intramolecular interactions (e.g., C–H···O hydrogen bonds), influencing conformational stability .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Approach : Screen for enzyme inhibition (e.g., MurA in bacterial cell walls) using fluorometric assays or microbial growth inhibition studies (MIC values). Solubility in DMSO/PBS should be optimized for dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Strategy : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) on the benzyl ring. Test against target enzymes (e.g., MurA) to correlate electronic/steric effects with IC₅₀ values .
  • Data Analysis : Use molecular docking (AutoDock Vina) to predict binding modes. Compare with experimental inhibition data to validate computational models .

Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?

  • Troubleshooting : Assess membrane permeability (e.g., PAMPA assay) and metabolic stability (hepatic microsome incubation). Conflicting results may arise from poor cellular uptake or off-target effects .
  • Case Study : If in vitro enzyme inhibition is strong but cellular activity is weak, modify the compound’s logP (via prodrug strategies) to enhance bioavailability .

Q. What advanced techniques characterize the compound’s interaction with biological targets?

  • Methods :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Surface Plasmon Resonance (SPR) : Measure real-time interaction kinetics (kₐ, kₑ) .
  • Cryo-EM/X-ray Crystallography : Resolve target-ligand co-crystal structures to identify critical binding residues .

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